

Technical Guide to (+)-Eremophilene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-Eremophilene	
Cat. No.:	B1239371	Get Quote

Introduction

(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class.[1] These compounds are characterized by a bicyclic decalin core structure and are biosynthesized from farnesyl diphosphate, often involving a characteristic methyl group migration.[2] Found in various plants, fungi, and even some bacteria, eremophilane-type sesquiterpenes are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-eremophilene, detailed experimental protocols for its study, and visualizations of relevant biochemical and experimental pathways to support researchers, scientists, and drug development professionals.

Physical Properties

The physical properties of **(+)-eremophilene** are summarized in the table below. It is a volatile, lipophilic molecule, consistent with its classification as a sesquiterpene hydrocarbon.



Property	Value	Reference(s)
Molecular Formula	C15H24	[2]
Molecular Weight	204.35 g/mol	[2][4]
Boiling Point	129.5 °C (at 13 Torr)	
Density	0.9341 g/cm³ (at 24 °C)	_
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether).	
Optical Rotation [α]	Data not available in searched literature. The (+)-prefix indicates dextrorotation.	
Refractive Index	Data not available in searched literature.	_

Chemical Properties Chemical Structure

(+)-Eremophilene is a member of the octahydronaphthalene class of compounds.[1] Its structure features a cis-fused decalin ring system, substituted with an isopropenyl group at position 3 and two methyl groups at positions 4a and 5. The specific stereoisomer, **(+)-eremophilene**, has the (3S,4aS,5R)-configuration. It is the enantiomer of (-)-eremophilene.[1]

Reactivity and Stability

(+)-Eremophilene participates in typical alkene reactions. Its stability can be influenced by environmental factors such as temperature and pH. Key reactions include:

- Oxidation: The double bonds in eremophilene can be oxidized using agents like potassium permanganate or chromium trioxide to yield products such as eremophilone.
- Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the double bonds to yield the corresponding saturated alkanes or



alcohols.

 Substitution: Halogenation reactions can introduce halogen atoms, such as bromine or chlorine, into the structure.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of **(+)**-eremophilene.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying eremophilene in complex mixtures like essential oils.[5] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.

m/z	Relative Intensity (%)
107	99.99
161	95.50
93	95.50
91	91.00
41	86.50

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While detailed, fully assigned ¹H and ¹³C NMR data for **(+)-eremophilene** are not readily available in the searched literature, the structure would exhibit characteristic signals for its methyl, methylene, and methine protons and carbons, including signals in the olefinic region corresponding to its double bonds. Analysis of eremophilane-type sesquiterpenoids typically involves a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for unequivocal assignment.[6][7]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. For **(+)**-**eremophilene**, the spectrum would be dominated by absorptions corresponding to C-H and
C=C bonds. Specific peak assignments are not detailed in the available literature, but the
expected absorption regions are as follows:

Bond	Vibration Type	Expected Wavenumber (cm ⁻¹)
C-H (sp³)	Stretch	~2850-3000
C-H (sp²)	Stretch	~3000-3100
C=C	Stretch	~1640-1680

Experimental ProtocolsProtocol for Isolation: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils, including **(+)-eremophilene**, from plant material.[1]

Objective: To isolate the volatile essential oil fraction from plant material.

Materials:

- Ground plant material (e.g., leaves, roots)
- Distilled water
- 500 mL round-bottom flask
- Heating mantle
- Clevenger-type apparatus or standard distillation setup
- Condenser
- Receiving flask



- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Place approximately 25-50 g of ground plant material into a 500 mL round-bottom flask.
- Add distilled water to the flask until it is about half to two-thirds full, ensuring the plant material is fully submerged. Add a few boiling chips.
- Set up the distillation apparatus. If using a Clevenger apparatus, fill it with water.
- Heat the flask gently using a heating mantle to bring the water to a boil.
- The steam and volatile oils will co-distill. The vapor passes into the condenser, where it cools and liquefies.
- Collect the distillate in the receiving flask or the collection arm of the Clevenger apparatus.
 The oil, being immiscible with water, will form a separate layer.
- Continue the distillation for approximately 1-2 hours, or until no more oil is observed collecting.
- Allow the apparatus to cool. Carefully collect the oil layer. If using a standard setup, transfer
 the entire distillate to a separatory funnel to separate the aqueous and organic layers. The oil
 layer can be extracted from the aqueous phase using a solvent like dichloromethane.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure to yield the pure essential oil.

Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)



Objective: To separate, identify, and quantify the components of the isolated essential oil.

Instrumentation and Columns:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C detector).
- Capillary column suitable for terpene analysis (e.g., VF-5ms, 30 m × 250 μm × 0.25 μm).[2]

GC-MS Parameters (Typical):

- Injection: 1 μL of the sample (diluted in a suitable solvent if necessary) is injected in splitless mode.
- Inlet Temperature: 250 °C.[2]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp 1: Increase to 130 °C at 40 °C/min.
 - Ramp 2: Increase to 250 °C at 10 °C/min.
 - Ramp 3: Increase to 325 °C at 100 °C/min, hold for 3 minutes.[2]
- MS Parameters:
 - Transfer Line Temperature: 250 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Acquisition Range: m/z 40–200.[8]
- Data Analysis:
 - Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).



 Confirm identification using retention indices calculated from a homologous series of nalkanes.

Chemical Synthesis Overview

The total synthesis of eremophilane-type sesquiterpenoids is a significant challenge in organic chemistry due to the stereochemically dense core.[4] While a detailed step-by-step protocol for **(+)-eremophilene** is not readily available in the searched literature, general strategies often involve key steps such as:[9]

- Robinson Annulation: To construct the bicyclic decalin core.
- Double Michael Addition: As an alternative strategy for ring formation.
- Stereoselective Alkylations and Reductions: To install the correct stereochemistry at the multiple chiral centers.
- Olefin Metathesis or Wittig-type Reactions: To construct the isopropenyl side chain.

These syntheses are typically multi-step processes requiring rigorous control of reaction conditions to achieve the desired stereoselectivity.[6]

Biological Activity and Visualizations

Eremophilane-type sesquiterpenes are known to possess significant biological activities.[3]

Antimicrobial and Anti-inflammatory Activity

Studies on the Eremophila genus, rich in these compounds, have demonstrated potent antibacterial and antifungal properties.[10] The proposed mechanism for many terpenes involves the disruption of microbial cell membrane integrity. Eremophilanes also exhibit anti-inflammatory activity, which is a common property of sesquiterpenes.[2][3] While the specific molecular targets for **(+)-eremophilene** are still under investigation, a plausible mechanism involves the modulation of key inflammatory signaling pathways.[5]

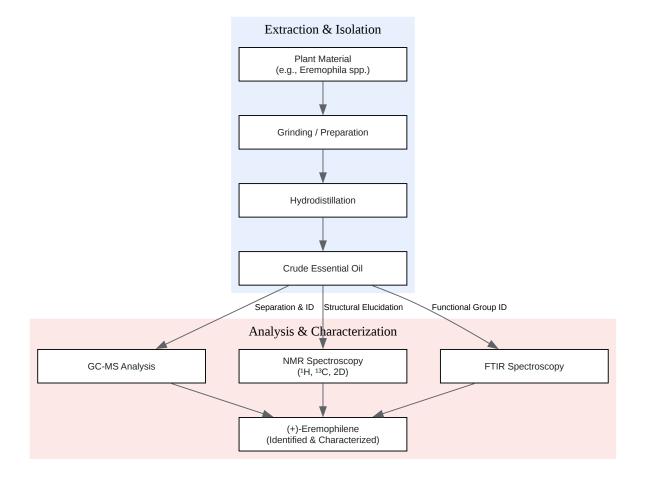
Mandatory Visualizations





Click to download full resolution via product page

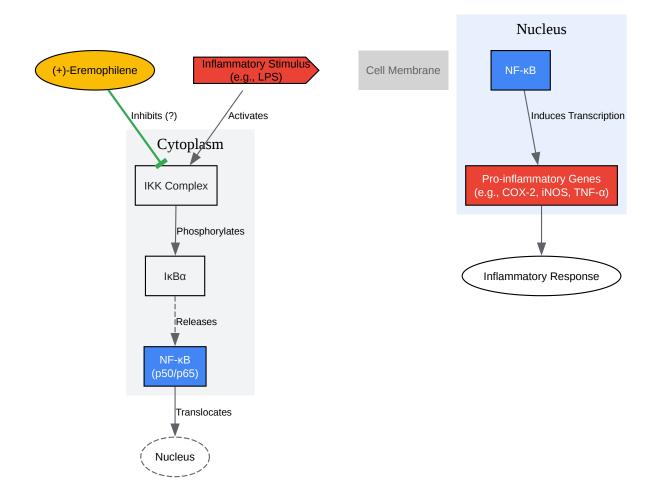
Caption: Biosynthesis of (+)-Eremophilene from Farnesyl Diphosphate (FPP).



Click to download full resolution via product page



Caption: Workflow for Isolation and Characterization of (+)-Eremophilene.



Click to download full resolution via product page

Caption: Proposed Anti-inflammatory Mechanism via NF-кВ Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Inhibition of specific signaling pathways rather than epigenetic silencing of effector genes is the leading mechanism of innate tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eremophilene | C15H24 | CID 12309744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to (+)-Eremophilene: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239371#physical-and-chemical-properties-of-eremophilene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com